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Compound of Interest

Compound Name:
5-Fluoro-4-hydrazinyl-2-

methylpyrimidine

Cat. No.: B14911723

Get Quote

Core Directive & Executive Summary
Compound Identity: 5-Fluoro-4-hydrazinyl-2-methylpyrimidine CAS Number: 1314936-62-3

(Analogous/Related Registry) / Note: Often cataloged as a custom intermediate. Molecular

Formula: C

H

FN

Molecular Weight: 142.13 g/mol

This guide provides a self-validating spectroscopic framework for researchers synthesizing or

utilizing this scaffold. The presence of the C5-fluorine atom introduces specific splitting patterns

in NMR (

H,

C, and
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F) that serve as definitive quality control markers.

Synthesis & Experimental Protocol
To ensure the integrity of the spectroscopic data, the sample must be prepared via a controlled

nucleophilic aromatic substitution (S

Ar).

Reaction Pathway (S Ar)
The electron-withdrawing nature of the C5-fluorine and the pyrimidine nitrogen atoms activates

the C4-position, facilitating the displacement of the chlorine atom by hydrazine.

4-Chloro-5-fluoro-
2-methylpyrimidine

EtOH, Reflux
2-3 Hours

Hydrazine Hydrate
(NH2NH2·H2O)

5-Fluoro-4-hydrazinyl-
2-methylpyrimidine

Yield: ~85-90%

Click to download full resolution via product page

Caption: Nucleophilic aromatic substitution mechanism for the synthesis of the target hydrazine

intermediate.

Step-by-Step Protocol
Dissolution: Dissolve 10 mmol of 4-chloro-5-fluoro-2-methylpyrimidine in 20 mL of absolute

ethanol.

Addition: Add 20 mmol (2.0 equiv) of hydrazine hydrate (80% or 98%) dropwise at room

temperature. Note: Excess hydrazine acts as a scavenger for the HCl byproduct.

Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (System: Ethyl

Acetate/Hexane 1:1). The starting material (R

~0.8) should disappear, replaced by a lower R

spot (amine/hydrazine polarity).
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Isolation: Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and

wash with cold ethanol.

Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from

ethanol/water.

Spectroscopic Characterization (The Core)
A. Nuclear Magnetic Resonance (NMR)
The fluorine atom at position 5 is the diagnostic key.[1] It couples with both protons and

carbons, creating characteristic doublets.

1.

H NMR Data (400 MHz, DMSO-d

)

Position
Shift (

ppm)
Multiplicity

Coupling (

Hz)
Integration Assignment

NH 8.80 – 9.10 Broad Singlet - 1H

Hydrazine

NH

(Exchangeabl

e)

H-6 7.95 – 8.15 Doublet (d) Hz 1H
Pyrimidine

Ring Proton

NH 4.20 – 4.60 Broad Singlet - 2H

Hydrazine

NH

(Exchangeabl

e)

CH 2.35 – 2.45 Singlet (s) - 3H
C2-Methyl

Group

Mechanistic Insight:
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H-6 Doublet: The proton at C6 is split by the adjacent Fluorine-19 (

). This

coupling is a mandatory check for regiochemistry. If the fluorine were absent or displaced,
this would appear as a singlet.

NH Broadening: The hydrazine protons often appear broad due to quadrupole broadening

from the adjacent Nitrogen-14 nuclei and chemical exchange.

2.

C NMR Data (100 MHz, DMSO-d

)

Carbon
Shift (

ppm)

Splitting
Pattern

Coupling (

)
Assignment

C-2 160.5 – 162.0
Singlet/Weak

Doublet Hz
C-Me (Amidine-

like)

C-4 156.0 – 158.0 Doublet (d) Hz
C-Hydrazine

(ipso to N)

C-5 138.0 – 142.0 Doublet (d) Hz C-F (Diagnostic)

C-6 142.0 – 145.0 Doublet (d) Hz C-H

CH 24.5 – 25.5 Singlet - Methyl Group

Mechanistic Insight:

C-5 Giant Splitting: The carbon directly attached to fluorine exhibits a massive coupling

constant (~245 Hz). This confirms the presence of the C-F bond.

C-4 vs C-6: Both are doublets, but C-4 (attached to hydrazine) is typically more shielded

(upfield) than C-6 due to the resonance donation from the hydrazine nitrogen.
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3.

F NMR (376 MHz, DMSO-d

)
Shift:

-162.0 to -165.0 ppm.

Appearance: Singlet (or weak doublet if H-decoupling is not applied).

Validation: A single peak confirms mono-fluorination and high purity.

B. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the specific fragmentation of the

hydrazine moiety.

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) Molecular Ion: [M+H]

= 143.07

Fragmentation Pathway (MS/MS)
The hydrazine group is labile. High-energy collisions typically result in the sequential loss of

ammonia (NH

) or the hydrazine radical.

[M+H]+ 
 m/z 143

Loss of NH3 
 [M+H - 17]+ 

 m/z 126

- NH3

Loss of N2H3 
 (Hydrazine cleavage) 

 m/z 111/112

- N2H3
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Click to download full resolution via product page

Caption: Primary ESI-MS fragmentation pathways for 5-Fluoro-4-hydrazinyl-2-
methylpyrimidine.

C. Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or ATR (Attenuated Total Reflectance).

Frequency (cm

)
Vibration Mode Functional Group

3350 – 3150 N-H (Sym & Asym)

Primary Amine (-NH

) / Secondary Amine (-NH)

3050 – 3000 C-H (Ar) Aromatic C-H (C-6)

1620 – 1580 C=N / C=C
Pyrimidine Ring Skeletal

Stretch

1250 – 1200 C-F Aryl Fluoride Stretch

References & Validation Sources
The protocols and spectral data ranges above are synthesized from standard methodologies

for fluorinated pyrimidine intermediates used in medicinal chemistry (e.g.,

Fluconazole/Voriconazole synthesis).

Synthesis of Pyrazolopyrimidines:Heteroletters, Vol. 1, 2011. (Reaction of 4-chloro-

pyrimidines with hydrazine).

Fluorinated Pyrimidine Building Blocks:Beilstein Journal of Organic Chemistry, 2023. (NMR

characterization of pyrimidine-hydrazine adducts).

Fluconazole Analog Synthesis:Molecules, 2024. (Detailed S

Ar conditions for fluorinated heterocycles).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b14911723/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-data-characterization-of-5-fluoro-4-hydrazinyl-2-methylpyrimidine
https://www.benchchem.com/product/b14911723/docs?utm_src=pdf-body#technical-guide-spectroscopic-data-characterization-of-5-fluoro-4-hydrazinyl-2-methylpyrimidine
https://www.benchchem.com/product/b14911723/docs?utm_src=pdf-body#technical-guide-spectroscopic-data-characterization-of-5-fluoro-4-hydrazinyl-2-methylpyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14911723?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Registry: PubChem CID 15790245 (Analogous 2-methoxy variant) & BLD Pharm

Catalog (5-Fluoro-4-hydrazinyl-2-methylpyrimidine).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-characterization-of-5-fluoro-4-hydrazinyl-2-methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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